molecular formula C14H16ClN3 B6285652 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline CAS No. 1157006-92-2

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B6285652
CAS No.: 1157006-92-2
M. Wt: 261.7
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Description

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline is a complex organic compound that features a unique structure combining an aminomethyl group, a chloro substituent, and a pyridin-3-ylmethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chloroaniline derivative reacts with a pyridin-3-ylmethylamine under controlled conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, toluene, DMF.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Amines, reduced aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-2-ylmethyl)aniline
  • 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-4-ylmethyl)aniline
  • 2-(aminomethyl)-3-chloro-N-methyl-N-(quinolin-3-ylmethyl)aniline

Uniqueness

2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the pyridin-3-ylmethyl moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1157006-92-2

Molecular Formula

C14H16ClN3

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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